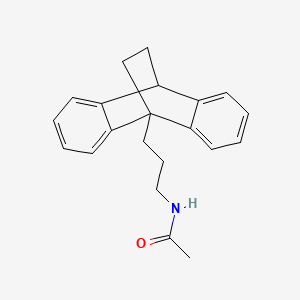
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- is a complex organic compound characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a 9,10-ethanoanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- typically involves the following steps:
Formation of the 9,10-ethanoanthracene moiety: This can be achieved through the Diels-Alder reaction between anthracene and ethylene.
Attachment of the propyl chain: The 9,10-ethanoanthracene is then reacted with a suitable propylating agent under controlled conditions to introduce the propyl group.
Introduction of the acetamide group: Finally, the propylated 9,10-ethanoanthracene is treated with acetic anhydride and ammonia to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Shares the ethanoanthracene core but lacks the acetamide and propyl groups.
N-Methyl-9,10-ethanoanthracene-9(10H)-methylamine: Contains a similar ethanoanthracene structure with different functional groups.
Uniqueness
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- is unique due to the presence of the acetamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
Properties
CAS No. |
113888-19-0 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide |
InChI |
InChI=1S/C21H23NO/c1-15(23)22-14-6-12-21-13-11-16(17-7-2-4-9-19(17)21)18-8-3-5-10-20(18)21/h2-5,7-10,16H,6,11-14H2,1H3,(H,22,23) |
InChI Key |
XEWCNCFSWLDCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















